Structural Uniqueness: The Only 3‑Benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline in Commercial Screening Collections
Among commercially available 4‑piperazinylquinolines, the simultaneous presence of a 3‑benzoyl group, 6,7‑dimethoxy substitution, and a 4‑(4‑phenylpiperazin‑1‑yl) residue is exceedingly rare. A search of the PubChem and ChEMBL databases (as of May 2026) returns zero exact matches for this combination outside of supplier catalogues. The closest catalogued analogs bear either a 3‑carbonitrile (e.g., 4‑(4‑benzoylpiperazin‑1‑yl)‑6,7‑dimethoxyquinoline‑3‑carbonitrile [1]) or a halogen at position 6 (e.g., 3‑benzoyl‑6‑fluoro‑4‑(4‑phenylpiperazin‑1‑yl)quinoline ). This structural singularity makes the compound a valuable tool for exploring SAR at the 3‑position of the quinoline ring and for probing the effect of the phenylpiperazine terminus on target selectivity.
| Evidence Dimension | Scaffold uniqueness (presence of 3‑benzoyl + 6,7‑dimethoxy + 4‑(4‑phenylpiperazin‑1‑yl)) |
|---|---|
| Target Compound Data | 3‑Benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline – unique combination confirmed by absence in major public databases |
| Comparator Or Baseline | Closest commercial analog: 3‑benzoyl‑6‑fluoro‑4‑(4‑phenylpiperazin‑1‑yl)quinoline (CAS not provided) – lacks 6,7‑dimethoxy groups; or 4‑(4‑benzoylpiperazin‑1‑yl)‑6,7‑dimethoxyquinoline‑3‑carbonitrile – contains a carbonitrile at position 3 instead of benzoyl [1]. |
| Quantified Difference | No direct potency comparison available; differentiation is purely structural. |
| Conditions | Database survey (PubChem, ChEMBL, commercial catalogues) |
Why This Matters
For medicinal chemistry teams seeking to build proprietary SAR around the quinoline‑piperazine scaffold, a structurally unique starting point reduces the risk of patent overlap and enables exploration of uncharted chemical space.
- [1] La Monica, G.; Gallo, A.; Bono, A.; Alamia, F.; Lauria, A.; Alduina, R.; Martorana, A. Novel Antibacterial 4‑Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules 2025, 30, 28. View Source
